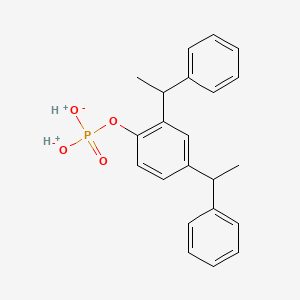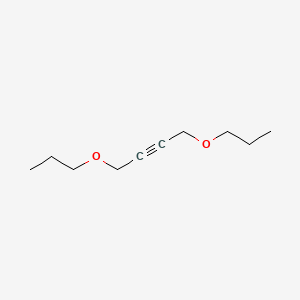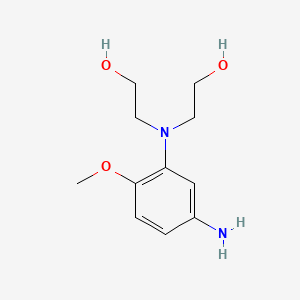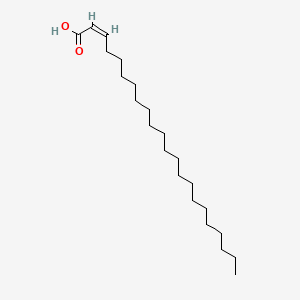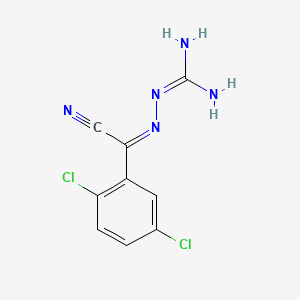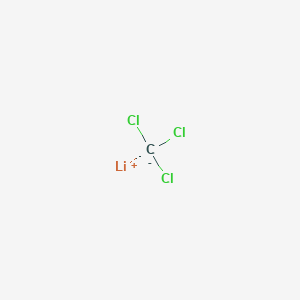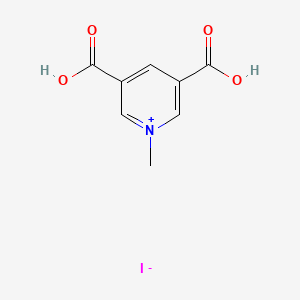
3,5-Dicarboxy-1-methylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dicarboxy-1-methylpyridinium iodide is a chemical compound with the molecular formula C8H8INO4 and a molecular weight of 309.058 g/mol It is a derivative of pyridine, featuring carboxyl groups at the 3 and 5 positions and a methyl group at the 1 position, with an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicarboxy-1-methylpyridinium iodide typically involves the reaction of 3,5-dicarboxypyridine with methyl iodide under basic conditions. The reaction proceeds as follows:
- Dissolve 3,5-dicarboxypyridine in a suitable solvent such as dimethylformamide (DMF).
- Add a base such as potassium carbonate to the solution.
- Introduce methyl iodide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dicarboxy-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Alcohols or other reduced forms of the carboxyl groups.
Substitution: Various pyridinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dicarboxy-1-methylpyridinium iodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,5-Dicarboxy-1-methylpyridinium iodide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. These interactions can modulate biological activities and chemical reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dicarboxy-1-methylpyridinium chloride: Similar structure but with a chloride counterion.
2-Chloro-1-methylpyridinium iodide: Features a chloro group at the 2 position instead of carboxyl groups at the 3 and 5 positions
Uniqueness
3,5-Dicarboxy-1-methylpyridinium iodide is unique due to the presence of two carboxyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research .
Propriétés
Numéro CAS |
84824-91-9 |
|---|---|
Formule moléculaire |
C8H8INO4 |
Poids moléculaire |
309.06 g/mol |
Nom IUPAC |
1-methylpyridin-1-ium-3,5-dicarboxylic acid;iodide |
InChI |
InChI=1S/C8H7NO4.HI/c1-9-3-5(7(10)11)2-6(4-9)8(12)13;/h2-4H,1H3,(H-,10,11,12,13);1H |
Clé InChI |
PSRNFLOPUFDHLM-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC(=CC(=C1)C(=O)O)C(=O)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


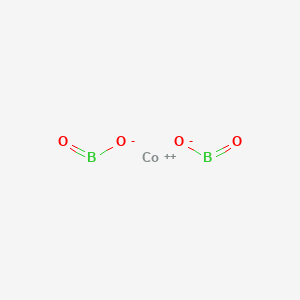
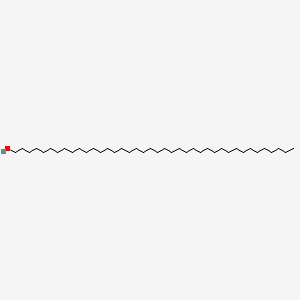
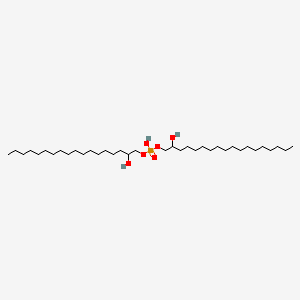

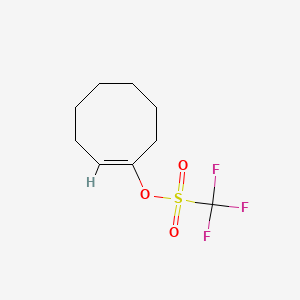
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
